Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-
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Overview
Description
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is a complex organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid . This reaction typically yields the desired compound in excellent yields. Another method involves the use of palladium-catalyzed C–N bond-forming amination reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, has been reported to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclocondensation reactions with 1,2-diamines to form quinoxalines .
Common Reagents and Conditions: Common reagents used in these reactions include glacial acetic acid, palladium catalysts, and benzil compounds . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide .
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines and naphthoquinones. For example, the reaction with benzenesulfinic acid yields 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
Scientific Research Applications
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the development of fluorescent derivatization agents and electroluminescent materials .
Mechanism of Action
The mechanism of action of naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. It is known to participate in intramolecular charge transfer (ICT) transitions, which are crucial for its optoelectronic properties . The compound’s electron-deficient nature allows it to act as an electron acceptor in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other quinoxaline derivatives such as naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone . These compounds share similar structural features and chemical properties.
Uniqueness: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is unique due to its specific structural configuration, which imparts distinct optoelectronic properties. Its ability to undergo intramolecular charge transfer transitions makes it a valuable compound in the development of n-type semiconducting materials .
Properties
CAS No. |
15077-66-4 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-6,19-20H,7-8H2 |
InChI Key |
CBGMARLSWAZDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=N1)C=CC3=C(C4=CC=CC=C4C(=C32)O)O |
Origin of Product |
United States |
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